molecular formula C16H17Br2N B13313473 [1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine

[1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine

Cat. No.: B13313473
M. Wt: 383.12 g/mol
InChI Key: GMTNMFOUUHRHEM-UHFFFAOYSA-N
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Description

1,3-Bis(4-bromophenyl)propan-2-ylamine is an organic compound characterized by the presence of two bromophenyl groups attached to a propan-2-yl backbone, with a methylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-bromophenyl)propan-2-ylamine typically involves a multi-step process. One common method starts with the Friedel-Crafts acylation of 4-bromobenzene with propan-2-one, followed by reduction to form the corresponding alcohol. This intermediate is then subjected to amination using methylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromophenyl)propan-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1,3-Bis(4-bromophenyl)propan-2-ylamine is used as a building block for synthesizing more complex molecules. Its bromophenyl groups make it a versatile intermediate for further functionalization.

Biology and Medicine

Its structure allows for the exploration of various biological activities, including antimicrobial and anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)propan-2-ylamine involves its interaction with specific molecular targets. The bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the methylamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-chlorophenyl)propan-2-ylamine: Similar structure but with chlorine atoms instead of bromine.

    1,3-Bis(4-fluorophenyl)propan-2-ylamine: Fluorine atoms replace the bromine atoms.

    1,3-Bis(4-iodophenyl)propan-2-ylamine: Iodine atoms are present instead of bromine.

Uniqueness

The presence of bromine atoms in 1,3-Bis(4-bromophenyl)propan-2-ylamine imparts unique reactivity compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C16H17Br2N

Molecular Weight

383.12 g/mol

IUPAC Name

1,3-bis(4-bromophenyl)-N-methylpropan-2-amine

InChI

InChI=1S/C16H17Br2N/c1-19-16(10-12-2-6-14(17)7-3-12)11-13-4-8-15(18)9-5-13/h2-9,16,19H,10-11H2,1H3

InChI Key

GMTNMFOUUHRHEM-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br

Origin of Product

United States

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